3-(3-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid
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Overview
Description
3-(3-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of both fluorine and methoxy groups on the phenyl ring, as well as a trifluoromethyl group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoro-4-methoxyphenylboronic acid.
Suzuki Coupling Reaction: The boronic acid undergoes a Suzuki coupling reaction with 5-bromo-2-trifluoromethylbenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the desired biphenyl intermediate.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a corresponding acid derivative.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Major Products Formed
Substitution Reactions: Products with substituted functional groups on the phenyl ring.
Oxidation: Derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Esterification: Ester compounds.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The presence of fluorine and methoxy groups can enhance its binding affinity to certain enzymes or receptors. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the trifluoromethyl group.
3-Fluoro-4-methoxyphenylacetic acid: Similar structure but has an acetic acid moiety instead of a benzoic acid moiety.
4-Fluoro-3-methoxyphenylboronic acid: Similar structure but contains a boronic acid group.
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, as well as the trifluoromethyl group on the benzoic acid moiety. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential for specific molecular interactions.
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-13-3-2-8(7-12(13)16)9-4-10(14(20)21)6-11(5-9)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQXIZWVUIPQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690174 |
Source
|
Record name | 3'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-54-9 |
Source
|
Record name | 3'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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